REACTION_CXSMILES
|
[C:1]([CH2:4][S:5][C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([F:17])=[CH:12][CH:13]=2)[N:8]([CH3:18])[CH:7]=1)([OH:3])=[O:2].C1C=C(Cl)C=C(C(OO)=[O:27])C=1>C(Cl)Cl>[C:1]([CH2:4][S:5]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([F:17])=[CH:12][CH:13]=2)[N:8]([CH3:18])[CH:7]=1)=[O:27])([OH:3])=[O:2]
|
Name
|
3-difluoromethylthio-7-fluoro-1-methyl-4-quinolone
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Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
WASH
|
Details
|
The mixture was washed with 5% aqueous Na2CO3 (70 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with DCM
|
Type
|
CUSTOM
|
Details
|
with hexane-ethyl acetate (gradient 2:1,1:1,1:2) to give 980 mg (20.7%; two steps) of the product
|
Type
|
CUSTOM
|
Details
|
The product was further purified by recrystallization from absolute ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CS(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg | |
YIELD: PERCENTYIELD | 13.1% | |
YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |